molecular formula C18H20N2O13 B11828287 Bis(2,5-dioxopyrrolidin-1-yl) 4-hydroxy-5-(2-hydroxyethoxy)-3,6-dioxooctanedioate

Bis(2,5-dioxopyrrolidin-1-yl) 4-hydroxy-5-(2-hydroxyethoxy)-3,6-dioxooctanedioate

Cat. No.: B11828287
M. Wt: 472.4 g/mol
InChI Key: NOJPZJBHNQCHFO-UHFFFAOYSA-N
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Description

Bis-PEG3-NHS Ester is a polyethylene glycol (PEG) derivative containing two N-hydroxysuccinimide (NHS) ester groups. This compound is widely used in bioconjugation, particularly for labeling and modifying proteins, peptides, and other molecules containing primary amines. The PEG spacer in Bis-PEG3-NHS Ester enhances the solubility of the resulting conjugates in aqueous media, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-PEG3-NHS Ester typically involves the reaction of PEG with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis of the NHS ester groups. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of Bis-PEG3-NHS Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The final product is typically obtained as a white to off-white solid, which is then packaged and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Bis-PEG3-NHS Ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester groups react with the amine groups to form stable amide bonds. This reaction is highly specific and efficient, making it suitable for bioconjugation applications .

Common Reagents and Conditions

The reaction of Bis-PEG3-NHS Ester with primary amines is typically carried out in a buffered aqueous solution at a pH range of 7-9. Common reagents used in these reactions include phosphate-buffered saline (PBS) and other amine-containing buffers. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion .

Major Products Formed

The major products formed from the reaction of Bis-PEG3-NHS Ester with primary amines are PEGylated conjugates. These conjugates exhibit enhanced solubility, stability, and reduced immunogenicity, making them suitable for various biomedical applications .

Mechanism of Action

The mechanism of action of Bis-PEG3-NHS Ester involves the formation of stable amide bonds between the NHS ester groups and primary amines. This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond. The PEG spacer in Bis-PEG3-NHS Ester provides flexibility and enhances the solubility of the resulting conjugates, making them suitable for various applications .

Properties

Molecular Formula

C18H20N2O13

Molecular Weight

472.4 g/mol

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) 4-hydroxy-5-(2-hydroxyethoxy)-3,6-dioxooctanedioate

InChI

InChI=1S/C18H20N2O13/c21-5-6-31-18(10(23)8-16(29)33-20-13(26)3-4-14(20)27)17(30)9(22)7-15(28)32-19-11(24)1-2-12(19)25/h17-18,21,30H,1-8H2

InChI Key

NOJPZJBHNQCHFO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC(=O)C(C(C(=O)CC(=O)ON2C(=O)CCC2=O)OCCO)O

Origin of Product

United States

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